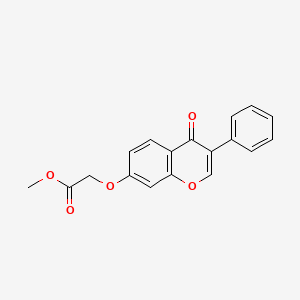
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate” would be characterized by the presence of a coumarin core (a benzopyrone), which is a bicyclic molecule made up of a benzene ring fused to a pyrone ring . The compound also contains a methyl ester functional group, which could be expected to contribute to its physical and chemical properties .Chemical Reactions Analysis
Coumarins, including “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate”, can undergo a variety of chemical reactions, including pericyclic reactions, electrophilic aromatic substitution, and nucleophilic addition . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate” would be expected to be influenced by its functional groups. For example, the presence of a methyl ester could make the compound more hydrophobic, while the conjugated system of double bonds could give the compound interesting optical properties .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate serves as a precursor in the synthesis of various novel compounds. For instance, it's used as a key starting material for synthesizing triazole derivatives with diverse biological applications. The final products of these syntheses, which include triazole compounds, are confirmed through various analytical methods like IR, 1H-NMR, 13C-NMR, and MASS analysis, indicating the compound's utility in creating structurally diverse molecules (Mottaghinejad & Alibakhshi, 2018).
Crystal Structure and Stability
The compound is also crucial for understanding molecular structures and stability. For example, it's been used to synthesize molecules whose crystal structures exhibit weak intermolecular hydrogen bonding interactions, contributing to molecular stability. These synthesized compounds are analyzed through techniques like single crystal X-ray diffraction, further highlighting the compound's role in understanding and manipulating molecular structures for stability (Rani, 2017).
Antibacterial Activity
The antibacterial properties of derivatives synthesized from Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate have been a subject of research. These studies involve synthesizing novel compounds and evaluating their growth inhibitory activity against various microbes, such as E.coli, Saureus, and Salmonella typhi para A. The structural elucidation of these compounds is based on elemental analysis and spectral data, indicating the compound's potential in creating antibacterial agents (Desai et al., 2001).
Applications in Material Science
Polyamide Synthesis
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is used in the synthesis of novel monomers and polymers, particularly in creating aromatic polyamides with photosensitive coumarin pendent groups. These polyamides exhibit promising properties, such as good solubility in various solvents, high molecular weights, and excellent thermal properties, making them suitable for applications where these characteristics are desirable (Nechifor, 2009).
Crystallography Studies
It also finds its use in crystallography studies to understand the molecular and crystal structure of various compounds. These studies are vital for comprehending the molecular conformation and interactions within the crystal lattice, contributing to the field of material science and molecular engineering (Li et al., 2015).
Safety and Hazards
Future Directions
The study of coumarin derivatives, including “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate”, is a rich field of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine and other fields .
properties
IUPAC Name |
methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-17(19)11-22-13-7-8-14-16(9-13)23-10-15(18(14)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBEEKVXWBESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


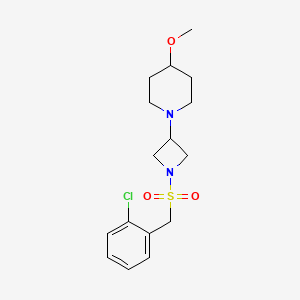
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
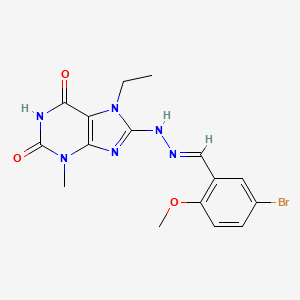
![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)
![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)
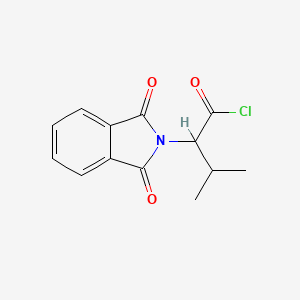
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
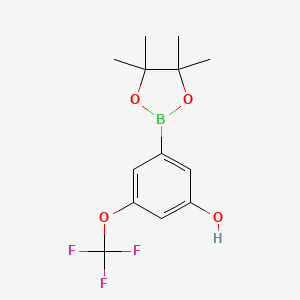
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)
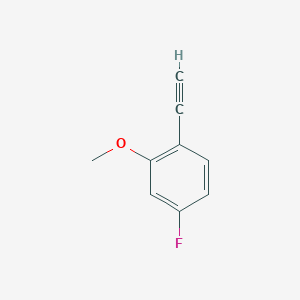
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)